Ethyl 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a 3-chloro-2-methylphenyl group and a 2,2-difluoroacetate group. The presence of the chloro, methyl, and difluoro groups may influence the compound’s reactivity and properties.
Molecular Structure Analysis
The compound likely has a planar structure around the carbonyl group due to the sp2 hybridization of the carbonyl carbon . The presence of electronegative atoms (fluorine and chlorine) could result in polar bonds, which may influence the compound’s physical and chemical properties.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of electronegative atoms and the ability to form hydrogen bonds could impact properties such as boiling point, solubility, and stability .Scientific Research Applications
Electrosynthesis of Difluoromethylene Building Blocks
Ethyl-2,2-difluoro-2-trimethylsilylacetate, prepared through electrolysis of ethyl-2-chloro-2,2-difluoroacetate, showcases the utility of difluorinated compounds as building blocks in organic synthesis. This process facilitates the transfer of the ethyl-2,2-difluoroacetate moiety to various electrophiles, highlighting the compound's versatility in creating difluoromethylated organic molecules (Clavel et al., 2000).
Visible-Light-Driven Difluoroacetylation
In a study demonstrating the direct 2,2-difluoroacetylation of alkenes, ethyl 2-bromo-2,2-difluoroacetate reacts under blue LED irradiation in the presence of fluorescein. This process results in the formation of various 2,2-difluoroalkanoates, illustrating the compound's potential in photochemical transformations and the synthesis of difluorinated compounds (Furukawa et al., 2020).
Radical Reactions with Vinyl Ethers
Research on radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers underscores the strategic use of difluoromethyl groups in synthesizing perfluoroalkylated compounds. Such methodologies extend to the synthesis of compounds like 3,3-difluoro-GABA, indicating the role of difluorinated precursors in medicinal chemistry and drug development (Kondratov et al., 2015).
Synthesis of Trisubstituted Ethylenes for Copolymerization
Studies on the synthesis of novel trisubstituted ethylenes, including halogen ring-disubstituted phenylcyanoacrylates, demonstrate the utility of difluoro compounds in material science. These compounds serve as monomers for copolymerization with styrene, leading to materials with unique properties, which could be of interest in developing new polymeric materials (Abdelhamid et al., 2021).
Mechanism of Action
Properties
IUPAC Name |
ethyl 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2O2/c1-3-16-10(15)11(13,14)8-5-4-6-9(12)7(8)2/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFPSZZQLDSXEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C(=CC=C1)Cl)C)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681957 |
Source
|
Record name | Ethyl (3-chloro-2-methylphenyl)(difluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-45-0 |
Source
|
Record name | Ethyl 3-chloro-α,α-difluoro-2-methylbenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (3-chloro-2-methylphenyl)(difluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.